29-Hydroxyfriedelan-3-one
Overview
Description
29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid with the formula C30H50O2 . It was originally isolated from Tripterygium hypoglaucum .
Synthesis Analysis
The synthesis of 29-Hydroxyfriedelan-3-one derivatives has been reported in a study . The study discusses the cytotoxic activity of these derivatives against cancer cell lines .Molecular Structure Analysis
The molecular formula of 29-Hydroxyfriedelan-3-one is C30H50O2 . Its average mass is 442.718 and its monoisotopic mass is 442.38108 .Physical And Chemical Properties Analysis
29-Hydroxyfriedelan-3-one is a powder . It has a storage life of 3 years at -20°C and 2 years at 4°C . In solvent, it can be stored for 6 months at -80°C and 1 month at -20°C .Scientific Research Applications
Antitumor Activity
29-Hydroxyfriedelan-3-one: has been studied for its potential antitumor properties. Derivatives of this compound have shown cytotoxic activity against cancer cell lines . This suggests that it could be used in the development of anticancer drugs, particularly targeting specific types of cancer cells.
Antibacterial Properties
The compound is part of a class of triterpenes that exhibit notable antibacterial activities . Research into the antibacterial applications of 29-Hydroxyfriedelan-3-one could lead to new treatments for bacterial infections, especially those resistant to current antibiotics.
Insect Antifeedant
Some triterpenes have been found to possess insect antifeedant properties . 29-Hydroxyfriedelan-3-one could be utilized in agricultural science to develop natural pesticides that deter insects without the use of harmful chemicals.
Mechanism of Action
Target of Action
29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid Friedelin, a related compound, has been reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties .
Mode of Action
It’s known that friedelin and its derivatives interact with various biological targets to exert their effects . For instance, friedelin has been found to induce autophagy via the AMPK-mTOR signaling pathway .
Biochemical Pathways
Friedelin, a related compound, has been found to modulate the ampk-mtor signaling pathway , which plays a crucial role in cellular processes such as autophagy and cell growth.
Result of Action
Friedelin and its derivatives have been reported to exhibit antibacterial, anti-viral, and cytotoxic properties , suggesting that 29-Hydroxyfriedelan-3-one may have similar effects.
Future Directions
The future directions of 29-Hydroxyfriedelan-3-one research could involve further exploration of its bioactive properties. For instance, friedelin showed diverse biological activities such as anti-inflammatory, antibacterial, and antiviral agents . These compounds represent promising candidates for drug development .
properties
IUPAC Name |
(4R,4aS,6aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-20-21(32)8-9-22-27(20,4)11-10-23-28(22,5)15-17-30(7)24-18-25(2,19-31)12-13-26(24,3)14-16-29(23,30)6/h20,22-24,31H,8-19H2,1-7H3/t20-,22+,23-,24+,25+,26+,27+,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOCHKKFDYTOII-MGIZKUGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)CO)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311302 | |
Record name | 3-Oxo-29-hydroxyfriedelane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39903-21-4 | |
Record name | 3-Oxo-29-hydroxyfriedelane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39903-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxo-29-hydroxyfriedelane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential cytotoxic mechanisms of action of 29-hydroxyfriedelan-3-one and similar quinone-methide triterpenoids?
A1: While 29-hydroxyfriedelan-3-one itself hasn't been extensively studied for this specific mechanism, research on related quinone-methide triterpenoids like tingenone and netzahualcoyonol suggests they might exert cytotoxic effects through interaction with DNA. Molecular orbital calculations indicate that these compounds could quasi-intercalate with DNA, followed by nucleophilic addition of DNA bases to the triterpenoid structure at carbon-6. [] Further research is needed to confirm if 29-hydroxyfriedelan-3-one shares this mechanism.
Q2: From which plant sources has 29-hydroxyfriedelan-3-one been isolated?
A2: 29-Hydroxyfriedelan-3-one has been identified in several plant species. It has been isolated from the bark of Salacia petenensis, a plant traditionally used for its antibacterial and cytotoxic properties. [] Additionally, it has been found in various parts of Maytenus guianensis, a tree native to the Amazon rainforest known for its diverse therapeutic applications. [] This highlights the presence of this compound in plants traditionally used for medicinal purposes, warranting further investigation into its bioactivity.
Q3: Are there any synthetic modifications being explored for 29-hydroxyfriedelan-3-one and what is their purpose?
A4: While specific structure-activity relationship studies on 29-hydroxyfriedelan-3-one are limited in the available literature, researchers are actively exploring the synthesis and antibacterial evaluation of its derivatives. [] This suggests an interest in understanding how structural modifications can impact the compound's biological activity, potentially leading to the development of more potent or targeted antibacterial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.